molecular formula C23H28N4O2 B5623924 2-(pyridin-4-ylmethyl)-9-(3-pyridin-4-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one

2-(pyridin-4-ylmethyl)-9-(3-pyridin-4-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5623924
M. Wt: 392.5 g/mol
InChI Key: QULUBZAYYWSMPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, which are structurally related to the compound , can be achieved through intramolecular spirocyclization of 4-substituted pyridines. This process involves in situ activation of the pyridine ring with ethyl chloroformate followed by intramolecular addition of an attached β-dicarbonyl nucleophile, facilitated by Ti(O i Pr)4 (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The crystal structure of related compounds, such as 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane, reveals a complex architecture involving one-dimensional supramolecular chains that further assemble into two-dimensional networks via intermolecular hydrogen bonds. This structural arrangement underscores the potential for diverse molecular interactions and the formation of complex supramolecular assemblies (Zhu, 2011).

Chemical Reactions and Properties

The chemical reactivity and properties of diazaspiro[5.5]undecane derivatives are influenced by their unique spirocyclic structure. For instance, the presence of substituents on the spirolactam ring can significantly affect the compound's activity and reactivity, as seen in studies of antihypertensive agents among 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecane derivatives (Clark et al., 1983).

Physical Properties Analysis

The synthesis and characterization of diazaspiro[5.5]undecane derivatives often involve the elucidation of their physical properties, including melting points, solubility, and crystallinity. These properties are critical for understanding the compound's behavior in various solvents and conditions, which is essential for its application in chemical synthesis and pharmaceutical development.

Chemical Properties Analysis

The chemical properties of 2-(Pyridin-4-ylmethyl)-9-(3-pyridin-4-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one, such as reactivity, stability, and interaction with other molecules, can be inferred from the behavior of similar compounds. For example, the modification of the 9-position on the spirolactam ring can lead to significant changes in the compound's pharmacological profile, demonstrating the importance of chemical substituents and modifications in the development of bioactive molecules (Clark et al., 1983).

properties

IUPAC Name

2-(pyridin-4-ylmethyl)-9-(3-pyridin-4-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2/c28-21(2-1-19-4-11-24-12-5-19)26-15-9-23(10-16-26)8-3-22(29)27(18-23)17-20-6-13-25-14-7-20/h4-7,11-14H,1-3,8-10,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULUBZAYYWSMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C(=O)CCC3=CC=NC=C3)CN(C1=O)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-4-ylmethyl)-9-(3-pyridin-4-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one

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